2'-氟脱氧尿苷磷酰胺(2'-F-dU Phosphoramidite)

描述

The 2'-F-dU (2'-fluoro-2'-deoxyuridine) phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides with enhanced properties. The incorporation of 2'-F-dU into oligonucleotides can lead to increased stability of the duplexes formed with complementary nucleic acids, as well as resistance to enzymatic hydrolysis . This modification is of particular interest in the development of diagnostic and therapeutic applications, such as antisense oligonucleotides.

Synthesis Analysis

The synthesis of oligonucleotides containing 2'-F-dU involves the use of phosphoramidite chemistry. An efficient interphase amidite transfer reaction is employed, where the 3'-amino group of solid phase-supported 2'-fluoro-2'-deoxynucleoside acts as an acceptor, and 5'-diisopropylamino phosphoramidite serves as a donor in a tetrazole-catalyzed exchange reaction . The subsequent oxidation with aqueous iodine results in the formation of an internucleoside phosphoramidate diester.

Molecular Structure Analysis

The molecular structure of 2'-F-dU phosphoramidite-modified oligonucleotides does not cause significant perturbation to the overall DNA structure, as evidenced by crystallography studies. For example, the incorporation of a selenium derivative of a similar modified nucleoside into DNA and RNA did not significantly alter the structure, suggesting that modifications like 2'-F-dU are likely to be similarly accommodating .

Chemical Reactions Analysis

Chemical reactions involving 2'-F-dU-modified oligonucleotides demonstrate their compatibility with DNA synthesis and enzymatic processes. The modified nucleoside can be incorporated into oligonucleotides using standard DNA synthesis methods, and the resulting oligonucleotides can be completely digested enzymatically to yield the expected products . Furthermore, the presence of 2'-F-dU within the recognition sequence of restriction endonucleases can affect the cleavage rate, indicating that the modification can influence enzyme-substrate interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-F-dU-modified oligonucleotides are notable for their enhanced stability and resistance to degradation. Duplexes containing 2'-F-dU exhibit increased melting temperatures (Tm) and are more stable in acidic media compared to their unmodified counterparts . Additionally, the presence of 2'-F-dU can lead to a higher cooperativity of melting when one strand of a duplex is fully substituted with the modified nucleoside . These properties suggest that 2'-F-dU phosphoramidite is a valuable modification for improving the stability and longevity of oligonucleotides in various applications.

科学研究应用

用于诊断测定的寡核苷酸合成

2'-氟脱氧尿苷磷酰胺(2'-F-dU Phosphoramidite)广泛用于诊断测定中DNA寡核苷酸的合成。 这些合成寡核苷酸对于开发探针和引物至关重要,这些探针和引物可以检测特定的基因序列,这在诊断各种疾病(包括遗传性疾病和传染病)中至关重要 .

用于治疗应用的反义寡核苷酸

该化合物在创建反义寡核苷酸(ASO)中发挥着关键作用。ASO是短的、合成的DNA或RNA链,可以与特定基因的mRNA结合并调节其表达。 这项技术用于沉默致病基因,为治疗从癌症到遗传性疾病的各种疾病提供了有希望的方法 .

用于基因抑制的siRNA合成

2'-氟脱氧尿苷磷酰胺(2'-F-dU Phosphoramidite)在合成小干扰RNA(siRNA)中也至关重要。siRNA用于沉默目标基因,从而抑制特定蛋白质的产生。 该应用在理解基因功能的研究以及开发基因抑制有益的疾病的新疗法方面意义重大 .

增强治疗性寡核苷酸的核酸酶抗性

核糖环2'位上的修饰,例如使用2'-氟脱氧尿苷(2'-F-dU),已知可以提高寡核苷酸的稳定性,并提高其在体内抵抗核酸酶降解的能力。 该特性对于治疗性寡核苷酸在生物环境中保持完整和功能至关重要 .

结构研究和诱变研究

2'-氟脱氧尿苷磷酰胺(2'-F-dU Phosphoramidite)用于合成修饰的寡核苷酸,这些寡核苷酸作为结构研究和诱变研究的工具。 这些研究对于理解核酸的三维结构以及突变如何影响其功能和稳定性至关重要 .

用于分子测定的荧光标记

该化合物可用于在合成过程中将荧光标记引入寡核苷酸。 然后将这些染料标记的寡核苷酸用于各种分子测定,包括微阵列和基于荧光的检测方法,这些方法是许多生物学研究领域不可或缺的一部分 .

用于靶向治疗的适体合成

适体是与特定目标分子结合的寡核苷酸或肽分子。2'-氟脱氧尿苷磷酰胺(2'-F-dU Phosphoramidite)用于合成核酸适体,由于其对目标分子的高亲和力和特异性,它们在靶向治疗和诊断中具有应用 .

DNA纳米结构和生物分子工程

最后,该化合物在DNA纳米技术领域起着重要作用,它被用于创建DNA纳米结构和生物分子工程。 这些纳米结构在药物递送、生物传感和构建分子机器方面具有潜在的应用 .

作用机制

Target of Action

The primary target of 2’-F-dU Phosphoramidite is the oligonucleotide sequence in the process of DNA or RNA synthesis . The compound is used as a building block in the chemical synthesis of oligonucleotides, which are essential for various biological and medical applications .

Mode of Action

2’-F-dU Phosphoramidite interacts with its targets through a process known as the phosphoramidite method . This method involves the reaction of the nucleoside phosphoramidite building block with the terminal 5’-OH of the oligonucleotide . The phosphoramidite method is the most widely employed method for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides .

Biochemical Pathways

The key biochemical pathway affected by 2’-F-dU Phosphoramidite is the synthesis of oligonucleotides . The compound plays a crucial role in the formation of internucleotide bonds, which is a key stage in the chemical synthesis of oligonucleotides . The phosphoramidite method, in which this compound is used, enables higher speed and higher yield in internucleotide bond formation compared with other methods .

Pharmacokinetics

It’s worth noting that nucleoside phosphoramidites used in the phosphoramidite method are easily prepared and stable in storage .

Result of Action

The result of the action of 2’-F-dU Phosphoramidite is the successful synthesis of oligonucleotides with high specificity and yield . These oligonucleotides can then be used for various applications, including the production of primers for the polymerase chain reaction (PCR), oligonucleotide-based drugs, and numerous other medical and biotechnological applications .

Action Environment

The action of 2’-F-dU Phosphoramidite can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the conditions under which it is stored. Nucleoside phosphoramidites used in the phosphoramidite method are known to be stable in storage . Furthermore, the efficiency of the phosphoramidite method can be influenced by the specific conditions under which the reactions are carried out .

未来方向

The addition of 2’-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA . This stabilization is additive at approximately 2° per residue . This compares favorably with 2’-OMe-RNA at around 1.5° and RNA at 1.1° per residue . This suggests that 2’-F-dU Phosphoramidite could play a significant role in the future development of more stable and efficient oligonucleotides.

属性

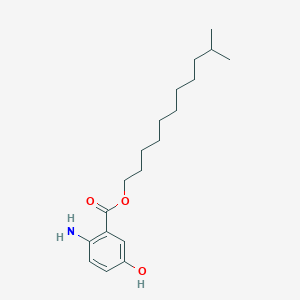

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,53?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQPAYRJJMYQX-DJTPZYMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46FN4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430990 | |

| Record name | 2'-F-dU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146954-75-8 | |

| Record name | 2'-F-dU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)